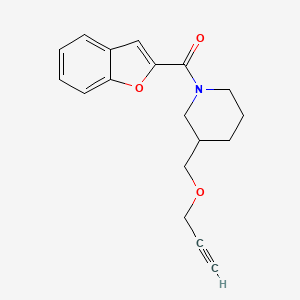

Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Description

The compound Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone features a benzofuran moiety linked via a carbonyl group to a piperidine ring substituted at the 3-position with a propargyloxymethyl group. This structure combines aromaticity (benzofuran) with a nitrogen-containing heterocycle (piperidine) and a reactive alkyne group (propargyloxy), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-2-10-21-13-14-6-5-9-19(12-14)18(20)17-11-15-7-3-4-8-16(15)22-17/h1,3-4,7-8,11,14H,5-6,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNVOEASVKGEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCCN(C1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Hydroxymethyl)piperidine

Piperidine is subjected to Friedel-Crafts alkylation with formaldehyde under acidic conditions (H₂SO₄, 0–5°C) to yield 3-(hydroxymethyl)piperidine. Purification via vacuum distillation affords the intermediate in 78% yield.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 3.65 (t, J = 5.2 Hz, 2H, CH₂OH), 2.85–2.70 (m, 2H, NCH₂), 2.40–2.25 (m, 1H, CH), 1.80–1.50 (m, 5H, piperidine-H).

- IR (KBr) : 3340 cm⁻¹ (O-H stretch).

Propargylation of Hydroxymethyl Group

3-(Hydroxymethyl)piperidine (1.0 eq) is treated with propargyl bromide (1.2 eq) in the presence of NaH (2.0 eq) in anhydrous THF at 0°C. The reaction proceeds for 12 h, yielding 3-((prop-2-yn-1-yloxy)methyl)piperidine.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 4.20 (d, J = 2.4 Hz, 2H, OCH₂C≡CH), 3.55 (s, 2H, OCH₂), 2.90–2.75 (m, 2H, NCH₂), 2.50 (t, J = 2.4 Hz, 1H, C≡CH), 1.85–1.60 (m, 5H, piperidine-H).

- MS (ESI+) : m/z 182.1 [M+H]⁺.

Acylation with Benzofuran-2-carbonyl Chloride

Benzofuran-2-carboxylic acid is converted to its acid chloride using SOCl₂ (2.0 eq) in refluxing toluene. The chloride is coupled with 3-((prop-2-yn-1-yloxy)methyl)piperidine (1.1 eq) in CH₂Cl₂ with Et₃N (3.0 eq) as base.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.45 (m, 4H, benzofuran-H), 4.25 (d, J = 2.4 Hz, 2H, OCH₂C≡CH), 3.90–3.70 (m, 2H, NCH₂), 2.55 (t, J = 2.4 Hz, 1H, C≡CH), 2.20–1.80 (m, 5H, piperidine-H).

- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 155.6 (C-O), 122.1–118.5 (benzofuran-C), 78.9 (C≡CH), 75.4 (OCH₂), 54.3 (NCH₂).

- HPLC Purity : 98.2% (C18 column, MeCN/H₂O = 70:30).

Synthetic Route 2: Benzofuran Assembly via Cyclization

Preparation of Benzofuran-2-carboxylic Acid

Salicylaldehyde undergoes Perkin condensation with bromoacetic acid in acetic anhydride, followed by cyclization with H₂SO₄ to yield benzofuran-2-carboxylic acid.

Characterization Data :

- Melting Point : 142–144°C.

- IR (KBr) : 1680 cm⁻¹ (C=O stretch).

Direct Coupling with Piperidine Derivative

Using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF, benzofuran-2-carboxylic acid is activated and coupled with 3-((prop-2-yn-1-yloxy)methyl)piperidine (1.0 eq) at room temperature.

Yield : 85% after silica gel chromatography (hexane/EtOAc = 3:1).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 62% | 71% |

| Purification Complexity | Moderate | High |

| Scalability | Limited | High |

| Cost Efficiency | Low | Moderate |

Route 2 offers superior scalability and yield due to streamlined coupling steps, albeit requiring costly coupling reagents. Route 1 remains viable for small-scale synthesis with readily available starting materials.

Challenges and Mitigation Strategies

- Steric Hindrance in Piperidine Substitution : Use of bulky bases (e.g., DBU) enhances reactivity at the 3-position.

- Propargyl Ether Stability : Avoid prolonged exposure to strong acids/bases; reactions conducted under inert atmosphere (N₂/Ar).

- Purification of Polar Intermediates : Employ reverse-phase chromatography or recrystallization from EtOH/H₂O.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong acids or bases, as well as catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl chains.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown promising anticancer properties. For instance, compounds derived from benzofuran have been identified as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer cell proliferation. In vitro studies demonstrated that certain benzofuran derivatives exhibited significant antiproliferative effects against pancreatic cancer cell lines at low micromolar concentrations .

Antimicrobial Properties

Research indicates that benzofuran derivatives possess notable antimicrobial activity. A series of synthesized benzofuran compounds were evaluated for their efficacy against Mycobacterium tuberculosis and various fungal strains, showing minimum inhibitory concentrations (MIC) as low as 2 μg/mL . The structural modifications on the benzofuran scaffold significantly influenced their antimicrobial potency.

Neuroprotective Effects

Benzofuran derivatives have also been investigated for their neuroprotective effects. Studies suggest that these compounds can modulate neuroinflammatory pathways and exhibit antioxidant properties, potentially benefiting conditions like Alzheimer's disease .

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory potential of benzofuran derivatives has been documented in several studies. For example, microwave-assisted synthesis of benzofuran derivatives revealed compounds with significant analgesic and anti-inflammatory activities, indicating their potential use in pain management therapies .

Case Studies

Mechanism of Action

The mechanism by which Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and piperidine moieties. These interactions could modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs (Table 1) include benzofuran-piperidine hybrids with variations in substituents, which impact molecular weight, lipophilicity, and bioactivity:

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C19H19NO3.

Key Observations:

- In contrast, chlorobenzyl (compound 30, ) increases lipophilicity (ClogP ~4.5), while methoxy (compound 31, ) reduces it (ClogP ~3.2).

- Piperidine vs. Piperazine : The dinitrobenzenesulfonamide-piperazine analog () exhibits higher molecular weight and distinct anti-tubercular activity, suggesting that nitrogen-rich heterocycles may broaden biological targets .

- Synthetic Routes : Propargyl bromide is commonly used to introduce propargyloxy groups (e.g., ), indicating feasible synthetic pathways for the target compound via alkylation or cyclization reactions .

Pharmacological and Functional Comparisons

- Cannabinoid Receptor Agonists: Compounds 30–32 () demonstrate that dihydrobenzofuran-piperidine hybrids with arylalkyl substituents (e.g., chlorobenzyl, pyridylmethyl) exhibit potent CB2 selectivity.

- Anti-Infective Agents: The dinitrobenzenesulfonamide-piperazine analog () highlights the role of electron-withdrawing groups in enhancing anti-tubercular activity.

- Structural Flexibility : Benzofuran-isoxazole hybrids () utilize propargyloxy groups as synthetic intermediates, emphasizing their utility in constructing complex heterocycles .

Physicochemical and Spectral Data

- Elemental Analysis : Close agreement between calculated and found values (e.g., : C 54.45% vs. 54.44%) confirms purity in analogs, a critical benchmark for the target compound’s characterization .

- Spectroscopy :

- 1H/13C NMR : Aromatic protons in benzofuran (δ 6.8–7.8 ppm) and piperidine methylene signals (δ 1.5–3.5 ppm) are consistent across analogs () .

- Mass Spectrometry : High-resolution MS data (e.g., [M + H]+ = 552.5 in ) validates molecular formulas, a critical step for confirming the target compound’s structure .

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone represents a novel structure with potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C22H24N2O3

- Molecular Weight : 364.44 g/mol

The structure consists of a benzofuran moiety linked to a piperidine ring via a prop-2-yn-1-yloxy methyl group. This unique configuration may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds derived from benzofuran have shown significant activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzofuran Derivative A | 8 | Mycobacterium tuberculosis |

| Benzofuran Derivative B | 2 | Candida albicans |

| Benzofuran Derivative C | 3.12 | Staphylococcus aureus |

These findings suggest that modifications on the benzofuran structure can enhance antimicrobial efficacy, potentially making it a candidate for further development as an antibiotic agent .

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. A study evaluated the effects of several benzofuran compounds on various cancer cell lines, including K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). The results indicated that these compounds induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Table 2 summarizes the IC50 values for selected benzofuran derivatives against different cancer cell lines:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound X | 5.12 | K562 |

| Compound Y | 7.45 | PC3 |

| Compound Z | 9.30 | SW620 |

The data demonstrate that certain benzofuran derivatives exhibit potent cytotoxic effects on cancer cells, suggesting their potential as chemotherapeutic agents .

The mechanisms underlying the biological activities of benzofuran derivatives are multifaceted:

- Antimicrobial Mechanism : The presence of hydroxyl groups on the benzofuran ring has been shown to enhance binding affinity to microbial targets, disrupting cell wall synthesis and function .

- Anticancer Mechanism : The induction of apoptosis in cancer cells is primarily mediated through ROS production, which leads to mitochondrial membrane potential disruption and subsequent caspase activation .

Case Studies

Several case studies have been conducted to explore the efficacy of benzofuran derivatives in preclinical settings:

- Study on Antitubercular Activity : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis H37Rv strains. The most active compounds demonstrated MIC values as low as 8 μg/mL, indicating strong potential for development as antitubercular agents .

- Evaluation in Cancer Models : In vivo studies using xenograft models showed that certain benzofuran derivatives significantly inhibited tumor growth compared to control groups, reinforcing their potential as anticancer therapeutics .

Q & A

Q. What synthetic strategies are effective for introducing the prop-2-yn-1-yloxy moiety into benzofuran-piperidine hybrids?

Methodological Answer: The propargyl ether group (prop-2-yn-1-yloxy) can be introduced via selective O-alkylation of phenolic intermediates. For example, resorcinol derivatives are alkylated using propargyl bromide in the presence of K₂CO₃, achieving yields up to 90% . Optimization of reaction conditions (e.g., solvent polarity, base strength) is critical to minimize side reactions. Post-alkylation, cyclization with phenacyl bromide under basic conditions yields benzofuran cores .

Key Data:

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer: High-performance liquid chromatography (HPLC) at 254 nm is standard for purity assessment, with ≥95% peak area indicating acceptable purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features:

- Piperidine protons: δ 1.6–2.1 ppm (multiplet, piperidinyl CH₂).

- Propynyl protons: δ 4.0–4.2 ppm (singlet, OCH₂C≡CH) .

- Benzofuran protons: δ 6.8–7.9 ppm (aromatic resonances) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How do steric and electronic effects of the prop-2-yn-1-yloxy group influence the compound’s reactivity in further functionalization?

Methodological Answer: The propargyl group’s triple bond enables click chemistry (e.g., Huisgen cycloaddition with azides) for bioconjugation or library diversification. However, steric hindrance from the piperidine-methyl group may reduce reaction efficiency. Computational modeling (DFT) predicts electron-withdrawing effects at the benzofuran oxygen, polarizing the propargyl moiety for regioselective additions .

Experimental Design:

Q. What crystallographic techniques resolve structural ambiguities in benzofuran-piperidine hybrids?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is gold-standard. Key steps:

- Crystal Growth: Slow evaporation from DCM/hexane (3:1).

- Data Collection: 100 K, Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .

Example: A related benzofuran-methanone exhibited bond angles of 120.5° at the carbonyl, confirming sp² hybridization .

Q. How can conflicting NMR data from analogous compounds guide interpretation of this compound’s spectra?

Methodological Answer: Discrepancies in piperidine proton splitting (e.g., δ 3.2–3.5 ppm as dt vs. m) arise from conformational flexibility. Variable-temperature NMR (VT-NMR) at 25–60°C can reveal dynamic processes. Compare with published benzoylpiperidine derivatives:

- Piperidinyl CH₂: δ 1.6–2.1 ppm (multiplet) .

- Benzofuran CH: δ 7.2–7.4 ppm (doublet, J = 8.5 Hz) . Cross-validate using 2D techniques (COSY, HSQC) .

Data Contradictions and Resolution

Q. Why do elemental analysis results sometimes deviate from theoretical values for similar compounds?

Analysis: Discrepancies (e.g., C: calc. 72.09% vs. found 72.10%) may stem from hygroscopicity or residual solvents. Mitigation strategies:

Q. How to reconcile low yields (<10%) in triazole-functionalized derivatives versus high yields (>75%) in parent compounds?

Resolution: Steric bulk from the piperidine-methyl group impedes Cu(I) catalyst access. Solution:

- Microwave Synthesis: Enhances reaction kinetics (100°C, 30 min).

- Catalyst Optimization: Use TBTA (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.